1-Bromo-8-ethylnaphthalene
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Overview
Description
1-Bromo-8-ethylnaphthalene: is an organic compound with the molecular formula C₁₂H₁₁Br It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an ethyl group is substituted at the eighth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-8-ethylnaphthalene can be synthesized through a multi-step process involving the bromination of naphthalene followed by the introduction of an ethyl group. The general synthetic route involves:
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Bromination of Naphthalene: : Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene. [ \text{C}{10}\text{H}{8} + \text{Br}{2} \rightarrow \text{C}{10}\text{H}_{7}\text{Br} + \text{HBr} ]
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Ethylation: : The 1-bromonaphthalene is then subjected to an ethylation reaction using ethyl bromide and a strong base such as sodium hydride to introduce the ethyl group at the eighth position. [ \text{C}{10}\text{H}{7}\text{Br} + \text{C}{2}\text{H}{5}\text{Br} + \text{NaH} \rightarrow \text{C}{12}\text{H}{11}\text{Br} + \text{NaBr} + \text{H}_{2} ]
Industrial Production Methods
Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Bromo-8-ethylnaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as cyanide, hydroxide, or amine groups. [ \text{C}{11}\text{Br} + \text{Nu}^- \rightarrow \text{C}{11}\text{Nu} + \text{Br}^- ]
Oxidation Reactions
Oxidation: The ethyl group can be oxidized to form a carboxylic acid or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. [ \text{C}{11}\text{Br} + \text{KMnO}{12}\text{H}{2} + \text{KOH} ]
Reduction Reactions
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride. [ \text{C}{11}\text{Br} + \text{LiAlH}{12}\text{H}{3} ]
Scientific Research Applications
1-Bromo-8-ethylnaphthalene has several applications in scientific research, including:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It is used in the development of new materials with specific properties, such as high refractive indices.
Pharmaceutical Research: It serves as a building block for the synthesis of potential pharmaceutical compounds.
Chemical Biology: It is used in studies involving the modification of biological molecules for research purposes.
Mechanism of Action
The mechanism of action of 1-Bromo-8-ethylnaphthalene depends on the specific chemical reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is replaced by a nucleophile, which can alter the compound’s properties and reactivity. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
1-Bromo-8-ethylnaphthalene can be compared with other bromonaphthalene derivatives, such as:
1-Bromonaphthalene: Lacks the ethyl group at the eighth position, making it less bulky and potentially less reactive in certain substitution reactions.
2-Bromonaphthalene: The bromine atom is located at the second position, leading to different reactivity and steric effects.
1-Chloronaphthalene: Contains a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it can undergo.
Properties
IUPAC Name |
1-bromo-8-ethylnaphthalene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Br/c1-2-9-5-3-6-10-7-4-8-11(13)12(9)10/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLMAQHFHULUJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC2=C1C(=CC=C2)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Br |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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